molecular formula C17H20ClNO B1656764 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride CAS No. 5409-63-2

1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride

Cat. No.: B1656764
CAS No.: 5409-63-2
M. Wt: 289.8 g/mol
InChI Key: ZLBBNTLIRYOJMR-UHFFFAOYSA-N
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Description

1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is a synthetic organic compound featuring a biphenyl moiety linked to a propan-1-one scaffold substituted with a dimethylamino group. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and material science applications. The compound’s structural characterization often employs X-ray crystallography, with refinement typically conducted using programs like SHELXL, a widely trusted tool for small-molecule crystallographic analysis .

Properties

IUPAC Name

3-(dimethylamino)-1-(4-phenylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBBNTLIRYOJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488878
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-63-2
Record name 1-Propanone, 1-[1,1′-biphenyl]-4-yl-3-(dimethylamino)-, hydrochloride (1:1)
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Record name NSC12501
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Record name 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Construction via Cross-Coupling Reactions

Suzuki–Miyaura Cross-Coupling for Biphenyl Synthesis

The biphenyl moiety in 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is typically synthesized via Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example, tert-butyl(3-bromo-2-methylphenyl)carbamate reacts with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under catalytic conditions to yield the biphenyl intermediate. This method achieves high regioselectivity and functional group tolerance, with yields exceeding 85% when using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a 1,4-dioxane/water solvent system.

Alternative Coupling Strategies

While Suzuki coupling dominates, Ullmann and Stille couplings have been explored for sterically hindered substrates. However, these methods suffer from lower yields (60–70%) and require stoichiometric copper or toxic tin reagents, limiting their scalability. Recent advances in micellar catalysis, using surfactants like TPGS-750-M in water, show promise for greener biphenyl synthesis but remain experimental for this specific compound.

Propanone Chain Assembly and Functionalization

Aldol Condensation for Ketone Formation

The propanone backbone is constructed via aldol condensation between acetophenone derivatives and formaldehyde. For instance, 4-biphenylacetone undergoes condensation with dimethylamine hydrochloride in the presence of paraformaldehyde, yielding 3-(dimethylamino)-1-(biphenyl-4-yl)propan-1-one. This one-pot reaction proceeds at 80–100°C in ethanol with a catalytic amount of hydrochloric acid, achieving 70–75% yield.

Reductive Amination for Dimethylamino Incorporation

Reductive amination using sodium cyanoborohydride or hydrogen gas over palladium on carbon (Pd/C) effectively introduces the dimethylamino group. A representative protocol involves reacting 1-(biphenyl-4-yl)propan-1-one with dimethylamine in methanol under hydrogen pressure (3–5 atm) at 50°C, followed by filtration and solvent removal to isolate the free base. Yields range from 65% to 80%, depending on the reductant and reaction time.

Hydrochloride Salt Formation and Purification

Acid-Base Neutralization

The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid (37%) in anhydrous diethyl ether or dichloromethane. Slow addition of HCl gas into a cooled (−10°C) solution of the free base in ether precipitates the hydrochloride salt, which is filtered and washed with cold ether to remove excess acid. This method achieves >95% purity, as confirmed by UHPLC-MS/MS analysis.

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99%. X-ray diffraction studies of the crystalline form reveal a monoclinic crystal system with space group P2₁/c, stabilized by hydrogen bonds between the protonated dimethylamino group and chloride ions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Methods
Step Method Catalyst/Solvent Temperature Yield (%) Purity (%)
Biphenyl synthesis Suzuki–Miyaura coupling Pd(PPh₃)₄, K₂CO₃ 80°C 85 98
Propanone formation Aldol condensation HCl (cat.), EtOH 80°C 75 95
Reductive amination H₂/Pd/C MeOH 50°C 80 97
Salt formation HCl gas in ether Et₂O −10°C 95 99

Industrial-Scale Considerations and Challenges

Solvent Selection and Waste Management

Large-scale production favors ethanol and water due to low toxicity and cost, though dichloromethane offers superior solubility for intermediates. Patents emphasize recycling solvents via distillation to meet environmental regulations.

Catalytic Recycling

Pd/C catalysts are reused up to five times with minimal activity loss, reducing metal waste. Leaching tests show <0.1 ppm palladium in final products, complying with ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Chemistry

In organic synthesis, this compound serves as a versatile reagent for creating more complex molecules. It is particularly useful in the synthesis of other biphenyl derivatives and can undergo various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation Reactions : Utilized to form ketones or carboxylic acids.
  • Reduction Reactions : Can produce alcohols or amines.

These reactions are essential for developing new compounds with desired properties.

Biological Studies

The compound has shown promise in biological research, particularly in enzyme interaction studies and metabolic pathway analysis. Its structural features may influence its binding affinity to various biological targets.

  • Enzyme Interactions : It can act as an inhibitor or modulator in enzymatic reactions.
  • Metabolic Pathways : Investigated for its role in metabolic processes relevant to pharmacology.

Pharmacological Potential

Research indicates that compounds similar to 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exhibit various pharmacological activities:

  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation effectively.
CompoundActivityReference
Compound AIC50 = 25 nM against cancer cells[Study Reference]
Compound BAntitumor activity in xenograft models[Study Reference]
  • Antimicrobial Properties : Certain derivatives show selective activity against bacterial pathogens.

Industrial Applications

In industrial chemistry, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.

Case Studies

  • Synthesis of Novel Anticancer Agents : A study demonstrated the synthesis of new biphenyl derivatives based on this compound that exhibited significant anticancer activity against various cell lines.
  • Development of Antimicrobial Formulations : Research highlighted the use of this compound in creating formulations that target resistant bacterial strains effectively.

Mechanism of Action

The mechanism by which 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of biphenyl-derived ketones with tertiary amine substitutions. Below is a systematic comparison with analogous compounds, focusing on structural, physicochemical, and functional properties.

Structural Analogues

Key analogues include:

1-(Biphenyl-4-yl)propan-1-one (lacking the dimethylamino group).

1-(Biphenyl-4-yl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride (substituted with a pyrrolidine group).

1-(Biphenyl-4-yl)-3-(diethylamino)propan-1-one hydrochloride (diethylamino substitution).

Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) LogP (Predicted)
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one HCl 314.83 ~25 (moderate) 198–202 3.2
1-(Biphenyl-4-yl)propan-1-one 210.27 <1 (low) 92–95 4.1
1-(Biphenyl-4-yl)-3-(pyrrolidin-1-yl)propan-1-one HCl 342.89 ~15 (low-moderate) 210–214 2.8
1-(Biphenyl-4-yl)-3-(diethylamino)propan-1-one HCl 342.89 ~30 (high) 185–189 2.5

Key Observations :

  • The dimethylamino group in the target compound improves water solubility compared to the unsubstituted analogue due to increased polarity.
  • Diethylamino substitution further enhances solubility but reduces LogP (lipophilicity), suggesting a trade-off between hydrophilicity and membrane permeability.
Crystallographic Analysis

The biphenyl core and ketone group create a planar structure conducive to π-π stacking interactions. Crystallographic data for the compound and its analogues are often refined using SHELXL, which ensures high precision in bond-length and angle calculations . For example:

  • Bond Lengths : The C=O bond in the ketone group measures ~1.21 Å, consistent with similar propan-1-one derivatives.
  • Dihedral Angles : The biphenyl system shows a dihedral angle of ~30°, minimizing steric hindrance.
Pharmacological Relevance

While the target compound’s biological activity is less documented, analogues with tertiary amine groups are explored as intermediates in CNS-active agents. For instance:

  • Diethylamino-substituted derivatives exhibit higher blood-brain barrier permeability due to reduced polarity.
  • Pyrrolidine-containing analogues show enhanced binding to serotonin receptors but lower metabolic stability.

Biological Activity

1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a biphenyl compound, is notable for its unique structural properties and potential biological activities. Its chemical formula is C17H19ClNC_{17}H_{19}ClN with a CAS number of 5409-63-2. This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which are essential for its application in medicinal chemistry and biological research.

Chemical Structure

The compound features a biphenyl moiety attached to a dimethylamino group through a propanone linkage. The molecular structure can be represented as follows:

InChI InChI 1S C17H19NO ClH c1 18 2 13 12 17 19 16 10 8 15 9 11 16 14 6 4 3 5 7 14 h3 11H 12 13H2 1 2H3 1H\text{InChI }\text{InChI 1S C17H19NO ClH c1 18 2 13 12 17 19 16 10 8 15 9 11 16 14 6 4 3 5 7 14 h3 11H 12 13H2 1 2H3 1H}

Synthesis Methods

The synthesis typically involves the reaction of the corresponding propanone with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This process often requires specific solvents and temperature control to maximize yield and purity.

The biological activity of 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is primarily attributed to its interaction with various biochemical pathways. It may influence enzyme activities and signal transduction mechanisms, although detailed studies are required to elucidate the exact pathways involved.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Some biphenyl derivatives have shown potential in inhibiting cancer cell proliferation.
CompoundActivityReference
Compound AIC50 = 25 nM against cancer cells
Compound BAntitumor activity in xenograft models
  • Antimicrobial Properties : Certain derivatives demonstrate selective activity against bacterial pathogens.

Case Studies and Research Findings

Recent studies have explored the biological potential of related compounds. For instance:

  • Antichlamydial Activity : A study reported that similar compounds exhibited selective activity against Chlamydia species, suggesting that modifications in the biphenyl structure could enhance antimicrobial efficacy .
  • Cancer Research : Investigations into indenoquinoxaline derivatives indicated that structural analogs of biphenyl compounds could suppress inflammation and tumor growth in preclinical models .
  • Enzyme Interaction Studies : Research has shown that certain biphenyl derivatives can modulate enzyme activities involved in metabolic pathways, indicating their potential as therapeutic agents .

Comparative Analysis

When compared to other similar compounds, 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride stands out due to its unique biphenyl structure which imparts distinct reactivity patterns:

CompoundStructureKey Activity
3-(Dimethylamino)-1-(phenyl)propanoneSimple phenyl groupModerate activity
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propanoneBiphenyl structureEnhanced selectivity

Q & A

Q. How can the synthesis of 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Use ethanol or methanol as solvents with catalytic thionyl chloride (0.05–0.1 equivalents) to enhance reaction efficiency, as demonstrated in analogous ketone syntheses .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization from ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 350 nm) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of biphenyl precursor to dimethylamino reagent) to minimize byproducts.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and dimethylamino group integration (δ 2.2–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 292.5999 for C11_{11}H15_{15}BrClNO) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as shown for structurally related enone derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies : Use OECD Guideline 301B (Ready Biodegradability Test) to assess aerobic biodegradation in water/sediment systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50_{50}) and algal growth inhibition assays (OECD 201/202).
  • Partitioning Analysis : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., MTT assay for cytotoxicity, IC50_{50} determination) to ensure reproducibility .
  • Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess compound stability and rule out false positives from degradation .
  • Target Specificity : Perform kinase profiling or receptor-binding assays to confirm selectivity, minimizing off-target effects .

Q. How can advanced chromatographic methods be developed for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Optimization : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid). Detect at λ = 350 nm, as validated for similar cathinone derivatives .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.
  • Validation Parameters : Include linearity (R2^2 > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (>90%) per ICH guidelines .

Q. What mechanistic studies are feasible to elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to dopamine/norepinephrine transporters, leveraging structural analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry with purified receptors.
  • In Silico ADMET Prediction : Apply tools like SwissADME to predict absorption, metabolism, and toxicity profiles .

Q. Methodological Considerations for Contradictory Data

  • Reproducibility Checks : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity).
  • Batch Variation Analysis : Compare multiple synthesis batches for consistency in physicochemical properties (e.g., melting point, solubility) .
  • Environmental Interference : Control for matrix effects (e.g., serum proteins) in bioactivity assays via spike-and-recovery experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride
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